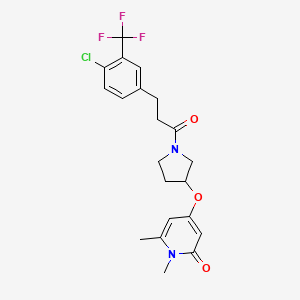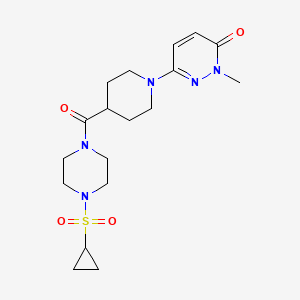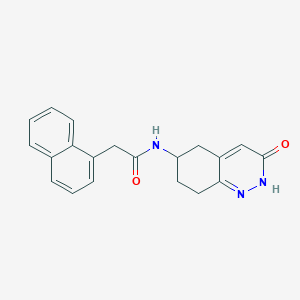
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide is a synthetic compound that belongs to the class of phenylpropanoid derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic properties. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide in lab experiments include its potential applications in medicinal chemistry research. The compound has been shown to have anticancer, anti-inflammatory, and analgesic properties, making it a valuable tool for researchers studying these areas. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Studies to optimize the synthesis of the compound for high yield and purity.
3. Studies to investigate the potential use of the compound as a drug delivery system for targeted drug delivery.
4. Studies to investigate the potential use of the compound in combination with other drugs for enhanced anticancer, anti-inflammatory, and analgesic effects.
5. Studies to investigate the potential toxicity of the compound and its effects on various organs and systems in the body.
In conclusion, 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have anticancer, anti-inflammatory, and analgesic properties, making it a valuable tool for researchers studying these areas. However, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide involves several steps. The starting material for the synthesis is 3-chlorobenzaldehyde, which is reacted with 2-(1-methylindolin-5-yl)ethylamine to form the intermediate product. The intermediate is then reacted with 2-bromo-2-methylpropan-1-ol in the presence of a base to form the final product. The synthesis of this compound has been reported in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery system for targeted drug delivery. The compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-23-10-9-15-12-16(6-7-18(15)23)19(24)13-22-20(25)8-5-14-3-2-4-17(21)11-14/h2-4,6-7,11-12,19,24H,5,8-10,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPRKIUTVGWASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2659917.png)

![4-(2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2659920.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2659925.png)
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B2659926.png)
![2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid](/img/structure/B2659928.png)
![Methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]propanoate;hydrochloride](/img/structure/B2659931.png)
![N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![7-(Diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2659935.png)

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2659937.png)